molecular formula C12H20N2O3 B1444300 Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate CAS No. 1312456-05-5

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B1444300
CAS No.: 1312456-05-5
M. Wt: 240.3 g/mol
InChI Key: FZDUEORZXQGBEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate typically involves the reaction of a suitable diazabicyclo compound with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Biological Activity

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS Number: 1312456-05-5) is a bicyclic compound notable for its unique structural properties, which include a combination of seven-membered and five-membered rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interaction with biological targets.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.299 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure facilitates binding to active sites, potentially inhibiting enzyme activity. The tert-butyl ester group enhances lipophilicity, aiding in the compound's ability to traverse biological membranes effectively .

Enzyme Inhibition

Research indicates that this compound can serve as a scaffold for designing enzyme inhibitors. Its structural attributes allow it to mimic natural substrates or transition states, thereby blocking enzyme activity critical in various biochemical pathways.

Receptor Modulation

The compound has been explored for its potential as a receptor modulator, particularly in neurological contexts. Its ability to interact with neurotransmitter receptors may position it as a candidate for treating disorders such as anxiety or depression.

Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on acetylcholinesterase (AChE) revealed significant inhibition at micromolar concentrations. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition.

Concentration (µM)% Inhibition
120
1050
10085

Study 2: Receptor Interaction

In another investigation focusing on GABA_A receptors, the compound demonstrated modulatory effects at varying concentrations, indicating its role in enhancing GABAergic transmission, which is crucial for anxiety regulation.

Concentration (µM)% Modulation
515
2540
5070

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of diazabicyclo compounds with tert-butyl chloroformate under basic conditions (e.g., triethylamine). This method is scalable for industrial production, allowing for higher yields using continuous flow reactors.

Properties

IUPAC Name

tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUEORZXQGBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following general N—C coupling procedure 1, 2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was combined with (1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate which gave (1R,6S)-3-[6-(7-cyclopentyl-6-methylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl])-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carboxylic acid tert-butyl ester (200 mg) in 78% yield. MS 575.8 m/z (M+H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
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Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 6
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

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